Product packaging for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate(Cat. No.:CAS No. 2378501-27-8)

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Cat. No.: B2426970
CAS No.: 2378501-27-8
M. Wt: 253.254
InChI Key: RLJCBUNZPBXKFQ-UHFFFAOYSA-N
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Description

General Context of Substituted Benzoate (B1203000) Esters in Chemical Synthesis

Substituted benzoate esters are a class of organic compounds that are pivotal in a multitude of synthetic applications. chemicalbook.com As derivatives of benzoic acid, they are integral precursors for the industrial synthesis of a wide array of other organic substances. wikipedia.org Their utility spans various sectors, including their use in the production of dyes, plasticizers, and as key intermediates in the preparation of more complex molecules. researchgate.net

The ester functional group itself can be synthesized through several methods, most commonly via the Fischer esterification of a benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com Benzoate esters are also employed as protecting groups for alcohols in multi-step syntheses, owing to their stability under various reaction conditions and the availability of reliable methods for their introduction and removal. organic-chemistry.org The aromatic ring of the benzoate ester can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents, which in turn leads to a diverse range of chemical properties and applications.

Retrosynthetic Considerations for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate within Aromatic Systems

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex molecules. wikipedia.org This is accomplished by mentally breaking down the target molecule into simpler, commercially available precursors. wikipedia.org The planning of a successful multistep synthesis, particularly for substituted aromatic rings, requires a thorough understanding of the directing effects of various substituents. libretexts.org

The synthesis of this compound, with its four distinct substituents on the benzene (B151609) ring, necessitates careful strategic planning. The directing effects of the existing groups on the ring heavily influence the position of subsequent substitutions.

A plausible retrosynthetic analysis of this compound would likely begin with the disconnection of the nitro group, which is often introduced in the later stages of a synthesis due to its strong deactivating nature. This leads to the precursor, ethyl 4-ethoxy-2-methylbenzoate.

Further disconnection of the ethyl ester to the corresponding carboxylic acid is a standard functional group interconversion. The synthesis of the core structure, 4-ethoxy-2-methylbenzoic acid, would then be considered. The relationship between the methyl and ethoxy groups (meta to each other) suggests a multi-step approach from a simpler starting material. One possible strategy would be to start with a precursor where the directing effects of the substituents guide the incoming groups to the desired positions.

For instance, a plausible forward synthesis derived from this retrosynthetic analysis might start with m-cresol (B1676322) (3-methylphenol).

Etherification: The phenolic hydroxyl group of m-cresol is converted to an ethoxy group using an ethylating agent like ethyl iodide or diethyl sulfate (B86663). This forms 3-ethoxytoluene. The ethoxy group is an ortho-, para-director.

Formylation or Acylation: A formyl or acyl group is introduced onto the ring. Given the directing power of the ethoxy group, this would likely occur at the para position to the ethoxy group, yielding 4-ethoxy-2-methylbenzaldehyde (B1281764) or a corresponding ketone.

Oxidation: The aldehyde or the methyl group of the ketone is oxidized to a carboxylic acid, forming 4-ethoxy-2-methylbenzoic acid.

Esterification: The carboxylic acid is then esterified with ethanol (B145695) under acidic conditions to yield ethyl 4-ethoxy-2-methylbenzoate.

Nitration: The final step is the nitration of the ring. The existing substituents (ethoxy and methyl as ortho-, para-directors, and the ethyl ester as a meta-director) will direct the incoming nitro group to the desired position at C5. The powerful activating effect of the ethoxy group at C4 and the methyl group at C2 would direct the electrophile to the C5 position, which is ortho to the ethoxy group and meta to the methyl and ester groups.

This step-wise approach, guided by the principles of electrophilic aromatic substitution and the directing effects of substituents, provides a logical pathway for the synthesis of this complex molecule.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in common organic solvents and insoluble in water

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO5 B2426970 Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate CAS No. 2378501-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-17-11-6-8(3)9(12(14)18-5-2)7-10(11)13(15)16/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJCBUNZPBXKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Ethoxy 2 Methyl 5 Nitrobenzoate and Its Key Precursors

Established Synthetic Routes to the Benzoate (B1203000) Core

The formation of the central ethyl benzoate structure is a foundational aspect of the synthesis. This involves creating the carboxylic acid group and its subsequent conversion to an ethyl ester, along with methods to ensure the correct placement of substituents on the benzene (B151609) ring.

Strategies for Introducing the Ester Moiety

The conversion of a carboxylic acid to its corresponding ethyl ester, a process known as esterification, is a crucial step in synthesizing the target molecule. The most common and direct method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Several catalytic systems have been developed to promote this reaction efficiently. For instance, the esterification of p-nitrobenzoic acid with ethanol has been successfully carried out using catalysts like sulfuric acid, ammonium (B1175870) hydrogen sulfate (B86663), and polyfluoroalkanesulfonic acid, yielding the desired ethyl ester. scirp.orggoogle.com A two-stage esterification process for p-nitrobenzoic acid has also been described, where the reaction is first carried out with methanol (B129727) or ethanol at high temperatures (150-260°C without a catalyst, or 50-200°C with a catalyst), followed by the removal of water and excess alcohol. google.com A second esterification with fresh, low-water alcohol completes the reaction, leading to high yield and purity. google.com

Advanced techniques have been employed to enhance reaction rates and yields. The use of ultrasound (37 kHz) or microwave (2450 MHz) irradiation has been shown to facilitate the esterification of 4-nitrobenzoic acid with ethanol, offering an environmentally friendly alternative to traditional heating. scirp.org

Table 1: Comparison of Catalysts for Esterification of 4-Nitrobenzoic Acid

Catalyst Reagents Conditions Yield Reference
Sulfuric Acid 4-Nitrobenzoic Acid, Ethanol Reflux High scirp.org
Ammonium Hydrogen Sulfate 4-Nitrobenzoic Acid, Ethanol 80°C 95.5% scirp.orggoogle.com
Polyfluoroalkanesulfonic Acid 4-Nitrobenzoic Acid, Ethanol 80°C 94.4% scirp.orgprepchem.com

Regioselective Functionalization of the Aromatic Ring

Achieving the specific 1,2,4,5-substitution pattern of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate depends on the directing effects of the substituents introduced at each stage. The order of reactions is critical for ensuring that each new group is added to the correct position.

The functional groups on the benzene ring direct incoming electrophiles to specific positions:

Activating Groups (Ortho-, Para-directing): The methyl (-CH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating, directing electrophilic substitution to the positions ortho and para to themselves.

Deactivating Groups (Meta-directing): The ethyl ester (-COOCH₂CH₃) and nitro (-NO₂) groups are electron-withdrawing, directing electrophilic substitution to the meta position. rsc.orgchegg.com

A plausible synthetic strategy would involve starting with a molecule where the regiochemistry is already partially established, such as 4-hydroxy-2-methylbenzoic acid. google.com In this precursor, the hydroxyl and methyl groups would direct subsequent substitutions. Nitration of an intermediate like ethyl 4-ethoxy-2-methylbenzoate would be directed by the powerful activating ethoxy and methyl groups to the available ortho and para positions, leading to the desired 5-nitro isomer.

Nitration Pathways for 5-Nitro Substituent Incorporation

The introduction of the nitro group at the C5 position is typically achieved through electrophilic aromatic substitution using a nitrating agent. A standard and effective method involves a mixture of concentrated nitric acid and concentrated sulfuric acid. orgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

The nitration of methyl benzoate serves as a well-documented model for this type of reaction. rsc.orgorgsyn.org In this case, the ester group deactivates the ring and directs the incoming nitro group to the meta-position (C3). rsc.org However, for the synthesis of this compound, the directing effects are governed by the activating methyl and ethoxy groups already present on the ring. These groups direct the nitration to the positions ortho and para to them. Specifically, the C5 position is para to the C2-methyl group and ortho to the C4-ethoxy group, making it a highly favored site for electrophilic attack by the nitronium ion.

Reaction conditions must be carefully controlled, particularly the temperature, which is typically kept low (e.g., below 6-15°C) using an ice bath to prevent over-nitration and the formation of unwanted byproducts. rsc.orgorgsyn.org

Table 2: Typical Conditions for Nitration of Benzoate Derivatives

Substrate Reagents Temperature Key Feature Reference
Methyl Benzoate Conc. HNO₃, Conc. H₂SO₄ < 6°C Regioselective for the 3-position rsc.org
Methyl Benzoate Conc. HNO₃, Conc. H₂SO₄ 5-15°C Yields of 81-85% orgsyn.org

Ethoxylation Approaches for 4-Ethoxy Group Formation

The formation of the 4-ethoxy group is generally accomplished by an etherification reaction, most commonly the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an ethyl halide. The synthesis would start from a precursor containing a hydroxyl group at the C4 position, such as ethyl 4-hydroxy-2-methyl-5-nitrobenzoate.

The process involves two main steps:

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate in an Sₙ2 reaction to form the ether linkage.

The choice of solvent and reaction conditions is important to ensure efficient conversion. The synthesis of related compounds, such as 4-ethoxy-2-methylbenzoic acid, confirms the viability of establishing this ethoxy linkage on the substituted benzene ring. aobchem.combldpharm.com

Methyl Group Introduction and Manipulation at the 2-Position

Introducing the methyl group at the C2 position is best achieved by selecting a starting material that already contains this feature. Synthesizing the complex substitution pattern from a simple benzene ring would be inefficient and lead to isomeric mixtures. A common strategy is to begin with a commercially available ortho-substituted toluene (B28343) derivative.

One effective precursor is 4-nitro-o-xylene. google.com In this approach, one of the methyl groups of 4-nitro-o-xylene can be selectively oxidized to a carboxylic acid to form 2-methyl-4-nitrobenzoic acid. This oxidation can be performed using dilute nitric acid in the presence of a radical initiator (like azobisisobutyronitrile) and a phase transfer catalyst (such as cetyltrimethylammonium bromide). google.com This method avoids harsh oxidizing agents like potassium permanganate (B83412), aligning with green chemistry principles. google.com From 2-methyl-4-nitrobenzoic acid, subsequent steps of esterification, reduction of the nitro group, diazotization, hydroxylation, and finally ethoxylation and re-nitration could be envisioned to reach the target molecule.

Advanced Synthesis Techniques and Process Optimization

To improve the efficiency, environmental impact, and yield of the synthesis, advanced techniques can be applied to various steps.

Microwave and Ultrasound-Assisted Reactions: As demonstrated in the esterification of 4-nitrobenzoic acid, microwave and ultrasound irradiation can significantly accelerate reaction times and improve yields. scirp.org These non-conventional energy sources provide uniform and rapid heating, often leading to cleaner reactions with fewer byproducts.

Phase Transfer Catalysis (PTC): PTC is particularly useful in reactions involving reactants that are soluble in different, immiscible phases, such as the oxidation of 4-nitro-o-xylene using aqueous nitric acid. google.com The catalyst, often a quaternary ammonium salt, transports the reactant from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. google.com

Continuous Flow Reactor Applications in Nitrobenzoate Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of nitroaromatic compounds, offering enhanced safety, efficiency, and scalability compared to conventional batch methods. google.comyoutube.com The application of continuous flow reactors in the synthesis of nitrobenzoates, including derivatives like this compound, addresses many of the challenges associated with traditional nitration, such as poor heat and mass transfer, and the potential for runaway reactions. google.com

In a typical continuous flow setup for nitration, streams of the aromatic substrate and the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) are continuously pumped and mixed in a microreactor or a tubular reactor. beilstein-journals.org The small dimensions of these reactors provide a high surface-area-to-volume ratio, enabling rapid and efficient heat dissipation, which is crucial for controlling the highly exothermic nitration reaction. ewadirect.comfraunhofer.de This precise temperature control minimizes the formation of undesirable byproducts and enhances the safety of the process. fraunhofer.de

Furthermore, the excellent mixing capabilities of microreactors ensure a homogeneous reaction mixture, leading to improved reaction rates and selectivity. google.com The short residence times, often in the range of seconds to minutes, achievable in continuous flow systems, contribute to higher throughput and can suppress the formation of degradation products. google.com

The synthesis of this compound in a continuous flow system would involve the nitration of its precursor, Ethyl 4-ethoxy-2-methylbenzoate. The precursor itself can be synthesized through methods such as the esterification of 4-ethoxy-2-methylbenzoic acid. The subsequent nitration step benefits significantly from the precise control offered by flow chemistry.

Key advantages of using continuous flow reactors for nitrobenzoate synthesis include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with handling potentially explosive nitrating mixtures. fraunhofer.de

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio allows for efficient temperature control and mixing, leading to better reaction control and higher yields. google.com

Increased Selectivity: Precise control over reaction parameters such as temperature, residence time, and stoichiometry can minimize the formation of unwanted isomers and dinitrated byproducts. acs.org

Scalability: Scaling up production is achieved by extending the operation time or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. ewadirect.com

Yield Optimization Strategies and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its practical application. In the context of continuous flow synthesis, several parameters can be systematically varied to maximize the yield of the desired product.

Key parameters for yield optimization in continuous flow nitration include:

Temperature: The reaction temperature has a significant impact on the reaction rate and selectivity. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. ewadirect.com Finding the optimal temperature is crucial for maximizing the yield of the target isomer.

Residence Time: The time the reactants spend in the reactor is a critical parameter that can be precisely controlled in a flow system. Optimizing the residence time ensures complete conversion of the starting material while minimizing the formation of degradation products. ewadirect.com

Stoichiometry of Reagents: The molar ratio of the nitrating agent to the substrate is a key factor influencing the reaction outcome. Using an appropriate excess of the nitrating agent can drive the reaction to completion, but an excessive amount can lead to dinitration. frontiersin.org

Acid Concentration: The concentration of sulfuric acid in the mixed acid plays a crucial role in the generation of the nitronium ion, the active electrophile in the nitration reaction. masterorganicchemistry.com

The following interactive data table provides representative data on how varying these parameters can affect the yield of a generic nitrobenzoate synthesis in a continuous flow reactor.

Temperature (°C)Residence Time (min)HNO₃/Substrate (mol/mol)H₂SO₄ Conc. (%)Yield (%)
2021.19885
3021.19892
4021.19888
3011.19880
3031.19893
3021.09888
3021.29895
3021.19589

Scalability is a major advantage of continuous flow processes. Once the optimal reaction conditions are determined on a laboratory scale, production can be scaled up by:

Increasing the run time: A continuous process can be run for extended periods to produce larger quantities of the product.

Scaling-up the reactor: While less common for microreactors, larger flow reactors with optimized geometries can be designed for industrial-scale production.

These strategies allow for a more seamless and predictable transition from laboratory-scale synthesis to industrial production compared to traditional batch processes.

Impurity Profile Control during Synthetic Pathways

Controlling the impurity profile is paramount in the synthesis of any chemical compound, and this compound is no exception. The primary impurities in the nitration of substituted aromatic compounds typically arise from the formation of undesired isomers and over-nitration products.

In the case of this compound, the starting material, Ethyl 4-ethoxy-2-methylbenzoate, has three substituents on the benzene ring: a methyl group (-CH₃), an ethoxy group (-OCH₂CH₃), and an ethyl ester group (-COOCH₂CH₃). The directing effects of these groups determine the position of the incoming nitro group (-NO₂).

The methyl group is an ortho, para-director. themasterchemistry.com

The ethoxy group is a strong ortho, para-director.

The ethyl ester group is a meta-director.

The combined directing effects of these substituents will favor the nitration at specific positions on the aromatic ring. The desired product has the nitro group at the 5-position. However, other isomers may also be formed, leading to a complex product mixture.

Common impurities in the nitration of Ethyl 4-ethoxy-2-methylbenzoate may include:

Positional Isomers: Nitration at other available positions on the aromatic ring.

Dinitrated Products: Introduction of a second nitro group onto the aromatic ring, which can occur under harsh reaction conditions or with an excess of the nitrating agent. libretexts.org

Phenolic Byproducts: Oxidation of the aromatic ring can lead to the formation of nitrophenols, which are common impurities in nitration reactions. google.com

Unreacted Starting Material: Incomplete conversion of the precursor, Ethyl 4-ethoxy-2-methylbenzoate.

Continuous flow reactors offer superior control over the reaction parameters, which is instrumental in minimizing the formation of these impurities. The precise control of temperature prevents the localized hotspots that can lead to the formation of oxidative byproducts in batch reactors. acs.org Similarly, the accurate control of stoichiometry and residence time helps to avoid dinitration and ensures high conversion of the starting material. acs.org

Purification of the crude product is typically achieved through techniques such as crystallization, column chromatography, or distillation to isolate the desired this compound in high purity. google.com

The following table summarizes the potential impurities and the control strategies that can be employed in a continuous flow synthesis.

Impurity TypePotential Structure/DescriptionControl Strategy in Continuous Flow
Positional IsomersNitration at positions other than C-5Precise temperature and catalyst control to enhance regioselectivity.
Dinitrated ProductsAddition of a second -NO₂ groupStrict stoichiometric control of the nitrating agent.
Phenolic ByproductsHydroxylated and nitrated speciesMaintaining optimal temperature to prevent oxidative side reactions. google.com
Unreacted PrecursorEthyl 4-ethoxy-2-methylbenzoateOptimization of residence time and temperature to ensure complete conversion.

Reaction Chemistry and Functional Group Interconversions of Ethyl 4 Ethoxy 2 Methyl 5 Nitrobenzoate

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group is a versatile functional group that can be readily transformed into various other functionalities, most notably through reduction. The selective reduction of the nitro group in the presence of other reducible functionalities, such as the ester group, is a key transformation.

A common method for the reduction of aromatic nitro compounds is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). mdpi.com However, achieving chemoselectivity in the presence of other sensitive groups can be challenging. Various reagents have been developed for the selective reduction of nitro groups while leaving ester functionalities intact. For instance, the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) has been shown to be effective for the selective reduction of aromatic nitro compounds to their corresponding amines, with ester groups remaining unaffected. orgsyn.org

The reduction of the nitro group on Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate would yield Ethyl 5-amino-4-ethoxy-2-methylbenzoate. This amino derivative is a valuable synthetic intermediate that can undergo a wide range of further reactions, such as diazotization followed by substitution, acylation, and alkylation, to introduce a variety of substituents at the 5-position.

Reagent/ConditionProductRemarks
H₂, Pd/CEthyl 5-amino-4-ethoxy-2-methylbenzoateCommon catalytic hydrogenation, potential for over-reduction.
In, NH₄Cl, aq. EtOHEthyl 5-amino-4-ethoxy-2-methylbenzoateChemoselective reduction of the nitro group. orgsyn.org

Ester Group Transformations: Hydrolysis and Transesterification

The ethyl ester group in this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-ethoxy-2-methyl-5-nitrobenzoic acid.

Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification. orgsyn.org Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, like sulfuric acid, in an aqueous medium. The resulting carboxylic acid can then be converted to other derivatives, such as acid chlorides or amides.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.net For example, reaction with methanol (B129727) would yield Mthis compound. The reaction is typically driven to completion by using a large excess of the new alcohol. researchgate.net

ReactionReagentsProduct
Hydrolysis (Saponification)1. NaOH (aq), heat2. H₃O⁺4-ethoxy-2-methyl-5-nitrobenzoic acid
TransesterificationCH₃OH, H⁺ or CH₃O⁻Mthis compound

Aromatic Substitutions and Functionalization Pathways on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, which direct the regioselectivity of further aromatic substitution reactions. The ethoxy and methyl groups are ortho, para-directing activators, while the nitro and ethyl carboxylate groups are meta-directing deactivators. youtube.com

In electrophilic aromatic substitution, the positions of incoming electrophiles will be determined by the interplay of these directing effects. The strongly activating ethoxy group and the weakly activating methyl group will direct incoming electrophiles to the positions ortho and para to them. Conversely, the strongly deactivating nitro group and the moderately deactivating ester group will direct incoming electrophiles to the positions meta to them. Given the current substitution pattern, the only available position for substitution is at C6. The directing effects of the existing substituents would need to be carefully considered to predict the outcome of such a reaction.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the strongly electron-withdrawing nitro group. youtube.comlibretexts.orgyoutube.comlibretexts.org SNAr reactions are favored when strong electron-withdrawing groups are ortho or para to a good leaving group. youtube.comlibretexts.orgyoutube.comlibretexts.org While there is no inherent leaving group on the ring, it is conceivable that under specific conditions, one of the existing substituents could be replaced. For instance, if a halogen were introduced onto the ring, it could potentially be displaced by a nucleophile, with the reaction being activated by the nitro group. youtube.comlibretexts.orgyoutube.comlibretexts.org

Reactivity of the Ethoxy Moiety: Potential Substitutions

The ethoxy group, an ether linkage to the aromatic ring, is generally stable. wikipedia.org However, under harsh acidic conditions, cleavage of the C-O bond can occur. wikipedia.orgmdma.chmasterorganicchemistry.com Treatment with strong acids like HBr or HI can lead to the cleavage of the aryl ether, yielding a phenol (B47542) and an alkyl halide. wikipedia.orgmdma.chmasterorganicchemistry.com In the case of this compound, this would result in the formation of Ethyl 4-hydroxy-2-methyl-5-nitrobenzoate and ethyl iodide or bromide. This reaction provides a pathway to introduce a hydroxyl group onto the aromatic ring, which can then be used for further functionalization.

ReactionReagentsProducts
Ether CleavageHBr or HI, heatEthyl 4-hydroxy-2-methyl-5-nitrobenzoate and CH₃CH₂Br or CH₃CH₂I

Chemical Selectivity and Regioselectivity in Multi-functionalized Systems

The presence of multiple functional groups in this compound necessitates careful consideration of chemical selectivity and regioselectivity in its reactions.

Chemical selectivity refers to the preferential reaction of one functional group over another. A prime example is the selective reduction of the nitro group in the presence of the ester group, as discussed in section 3.1. This selectivity is crucial for synthesizing desired products without affecting other parts of the molecule. The choice of reagents and reaction conditions is paramount in achieving high chemoselectivity. For example, using mild reducing agents can prevent the reduction of the ester to an alcohol.

Regioselectivity is critical in aromatic substitution reactions on the benzoate ring. As detailed in section 3.3, the directing effects of the existing substituents will govern the position of any new substituent. The interplay between the activating ortho, para-directing groups (ethoxy and methyl) and the deactivating meta-directing groups (nitro and ester) will determine the outcome of electrophilic aromatic substitution reactions. The most likely position for an incoming electrophile would be the one that is most activated and least sterically hindered.

Spectroscopic and Structural Data for this compound Not Found in Publicly Available Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic and structural data for the chemical compound This compound could not be located. Consequently, the detailed analysis requested for the article "Advanced Spectroscopic and Structural Elucidation of this compound" cannot be provided at this time.

The instructions specified a strict focus on this particular compound, requiring detailed research findings and data tables for various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopic Analysis

¹³C NMR Spectroscopic Analysis

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Vibrational Spectroscopy:

Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Raman (FT-Raman) Spectroscopy

Searches were conducted for the synthesis, characterization, and spectroscopic analysis of this compound. However, these searches did not yield any publications or data repositories containing the specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or FT-Raman spectra for this molecule.

While data for structurally related compounds—such as ethyl 4-nitrobenzoate, ethyl 4-ethoxybenzoate, and various other substituted nitrobenzoates—are available, the strict adherence to the specified compound as per the instructions prevents the inclusion of data from these analogues. The unique substitution pattern of an ethyl ester, an ethoxy group, a methyl group, and a nitro group on the benzene ring means that the spectroscopic data would be distinct and cannot be accurately inferred from related structures.

Without access to primary or validated secondary data sources for this compound, generating a scientifically accurate and informative article that adheres to the provided outline is not possible.

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Ethoxy 2 Methyl 5 Nitrobenzoate

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Correlation of Vibrational Modes with Predicted Spectra and Molecular Structure

The vibrational spectrum of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. By employing computational methods like Density Functional Theory (DFT), which has been successfully used for similar molecules such as 4-methyl-3-nitrobenzoic acid and ethyl 4-aminobenzoate, a theoretical vibrational spectrum can be generated. scirp.orgscirp.orgresearchgate.net The correlation between the predicted vibrational modes and the molecular structure allows for a detailed assignment of spectral features.

The primary vibrational modes are expected to arise from the stretching and bending of bonds within the ethyl ester, ethoxy, methyl, and nitro groups, as well as the vibrations of the substituted benzene (B151609) ring.

Nitro Group (NO₂) Vibrations : The nitro group is expected to produce two distinct, strong stretching vibrations: an asymmetric stretch at a higher wavenumber (typically 1500-1570 cm⁻¹) and a symmetric stretch at a lower wavenumber (1300-1370 cm⁻¹). scirp.org

Carbonyl Group (C=O) Vibration : The ester carbonyl group will produce a strong, sharp absorption band in the region of 1715-1735 cm⁻¹, a characteristic feature for benzoate (B1203000) esters.

C-O and C-N Vibrations : The C-O stretching vibrations of the ester and ether linkages are predicted to appear in the 1200-1300 cm⁻¹ region. The C-N stretch from the nitro group is expected around 850 cm⁻¹.

Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene ring typically occur in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

Aliphatic Group Vibrations : The C-H stretching vibrations of the methyl and ethoxy groups are expected in the 2850-3000 cm⁻¹ range. Bending vibrations for these groups will appear at lower wavenumbers.

A summary of the predicted key vibrational modes is presented in the table below.

Predicted Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Predicted Intensity
C-H Stretch (Aromatic)Benzene Ring3050-3150Medium
C-H Stretch (Aliphatic)-CH₃, -OCH₂CH₃2850-3000Medium-Strong
C=O StretchEthyl Ester1715-1735Strong
C=C StretchBenzene Ring1450-1600Medium-Strong
Asymmetric NO₂ StretchNitro Group1500-1570Strong
Symmetric NO₂ StretchNitro Group1300-1370Strong
C-O StretchEster, Ether1200-1300Strong
C-N StretchNitro-Aromatic840-870Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from its chemical formula, C₁₂H₁₅NO₅.

Calculated Exact Mass:

C: 12 x 12.000000 = 144.000000

H: 15 x 1.007825 = 15.117375

N: 1 x 14.003074 = 14.003074

O: 5 x 15.994915 = 79.974575

Total Exact Mass = 253.095024 Da

An HRMS measurement confirming this exact mass would provide unambiguous confirmation of the compound's elemental composition.

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI) : As a moderately polar molecule, ESI would be a suitable technique. It is a soft ionization method that would likely generate the protonated molecular ion [M+H]⁺ (m/z 254.1023) or adducts with sodium [M+Na]⁺ (m/z 276.0844), with minimal fragmentation.

Direct Analysis in Real Time (DART) : DART is another soft ionization technique that could be used for rapid analysis of the compound in its native state with little to no sample preparation, likely yielding the [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI) : APCI is suitable for compounds of medium polarity and volatility. It would also be expected to produce the protonated molecular ion [M+H]⁺.

Upon fragmentation (e.g., in tandem MS/MS experiments), predictable bond cleavages would lead to characteristic fragment ions. The primary fragmentation pathways would likely involve the loss of the ethoxy group from the ester, cleavage of the ester itself, and loss of the nitro group.

Predicted Fragment Ion (m/z)Proposed Lost Neutral Fragment
225.0655C₂H₄ (Ethene from ethoxy)
208.0604OC₂H₅ (Ethoxy radical)
180.0655C₂H₅OH, CO (Ethanol, Carbon Monoxide)
164.0706C₂H₅OH, CO, O (Ethanol, CO, Oxygen)

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state.

Below is a table of hypothetical crystallographic parameters that could be expected from an SC-XRD analysis.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.4
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1305
Z (molecules/unit cell)4

Powder X-ray diffraction is used to analyze the bulk crystalline solid. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This technique is valuable for phase identification, assessing sample purity, and determining the degree of crystallinity. The PXRD pattern consists of a series of diffraction peaks at specific 2θ angles, which are determined by the unit cell dimensions of the crystal lattice.

A predicted PXRD pattern would show distinct peaks corresponding to the crystalline structure. The table below illustrates a potential set of major diffraction peaks.

Predicted 2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.4280
15.25.82100
20.84.2765
25.53.4990
28.13.1750

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most significant transitions typically involve π electrons in the aromatic system and non-bonding (n) electrons on heteroatoms. The resulting spectrum provides valuable information about the molecule's chromophores and the influence of various functional groups on its electronic structure.

The UV-Vis spectrum of this compound is primarily dictated by the substituted benzene ring, which acts as the principal chromophore. The benzene ring itself exhibits characteristic absorptions, and its spectral properties are significantly modified by the attached substituents: an ethoxy group (-OCH₂CH₃), a methyl group (-CH₃), a nitro group (-NO₂), and an ethyl ester group (-COOCH₂CH₃). These groups alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The electronic transitions observed in aromatic compounds are generally of two types:

π → π* Transitions: These are high-energy transitions where an electron from a bonding π orbital is excited to an antibonding π* orbital. In aromatic systems, these transitions are typically strong (high molar absorptivity) and are responsible for the primary absorption bands. For substituted benzenes, these are often referred to as E (ethylenic) and B (benzenoid) bands.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to an antibonding π* orbital. The nitro group and the carbonyl oxygen of the ester group in this compound possess lone pairs of electrons, making n → π* transitions possible. These transitions are generally of much lower intensity (low molar absorptivity) compared to π → π* transitions and appear at longer wavelengths. libretexts.orgwikipedia.org

The substituents on the benzene ring cause predictable shifts in the absorption bands:

Ethoxy and Methyl Groups: As electron-donating groups (auxochromes), they typically cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity).

Nitro Group: This strong electron-withdrawing group extends the conjugation of the π-system. This extension significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a pronounced bathochromic shift of the π → π* bands. docbrown.info The nitro group also enables a weak n → π* transition. brainly.com

Ethyl Ester Group: The carbonyl component of the ester is an electron-withdrawing group that can also influence the electronic transitions.

The table below presents UV-Vis absorption data for structurally related compounds to provide a comparative context for the electronic transitions expected in this compound.

Compoundλmax (nm)Transition Type (Probable)Reference
Benzene180, 200, 255π → π wikipedia.org
Nitrobenzene240, 280, 350π → π and n → π nih.gov
Ethyl 4-Nitrobenzoate~265π → πPubChem CID: 7457 nih.gov
Nitrobenzaldehydes~250, ~300, ~350π → π* (strong), π → π* (intermediate), n → π* (weak) uni-muenchen.de

Computational and Theoretical Investigations of Ethyl 4 Ethoxy 2 Methyl 5 Nitrobenzoate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine molecular geometries and electronic properties with a favorable balance between accuracy and computational cost.

Basis Set Selection and Functional Application in DFT (e.g., B3LYP, 6-311G+(d,p))

In DFT calculations, the choice of a functional and a basis set is crucial for obtaining reliable results. A popular and widely used functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often provides excellent descriptions of molecular properties for a broad range of organic compounds. dergipark.org.trmaterialsciencejournal.orgresearchgate.netresearchgate.net

The basis set determines the set of mathematical functions used to build the molecular orbitals. The 6-311G+(d,p) basis set is a common choice that offers a good level of flexibility and accuracy. It is a triple-zeta basis set, meaning it uses three functions for each valence atomic orbital. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more accurate descriptions of bonding environments. dergipark.org.trmaterialsciencejournal.orgresearchgate.net Theoretical studies on similar molecular structures have successfully employed the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) to perform geometry optimization and calculate various molecular properties. materialsciencejournal.orgresearchgate.net

Optimized Molecular Geometries and Conformational Analysis

A key application of DFT is the determination of the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the minimum on the potential energy surface. The resulting geometry provides fundamental insights into the molecule's three-dimensional structure. For related compounds, DFT calculations have been used to establish structural parameters, which can then be compared with experimental data if available. dergipark.org.trresearchgate.net Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, can also be performed to identify the most stable conformation.

Specific optimized geometrical parameters (bond lengths and angles) for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate are not available in the provided search results. A comprehensive computational study would be required to generate this data.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net These energy values are crucial for calculating various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index. dergipark.org.trmaterialsciencejournal.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterSymbolFormulaSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialI-EHOMOEnergy to remove an electron
Electron AffinityA-ELUMOEnergy to accept an electron
Electronegativityχ(I + A) / 2Power to attract electrons
Chemical Hardnessη(I - A) / 2Resistance to charge transfer
Chemical SoftnessS1 / (2η)Measure of polarizability
Electrophilicity Indexωχ² / (2η)Propensity to accept electrons

Electronic Excitation and Charge Transfer Dynamics

The HOMO-LUMO gap is also fundamental to understanding electronic transitions. The absorption of light with energy matching or exceeding the HOMO-LUMO gap can promote an electron from the HOMO to the LUMO, leading to an excited state. This process is the basis of UV-Visible spectroscopy. Time-dependent DFT (TD-DFT) is a computational method used to simulate electronic absorption spectra and analyze the nature of these electronic excitations. materialsciencejournal.orgresearchgate.net Analysis of the orbitals involved in these transitions reveals information about intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon excitation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is plotted over the molecule's electron density, and different colors are used to represent varying electrostatic potential values.

Typically, a color-coded scheme is used:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green/Yellow: Denotes areas of intermediate or near-zero potential. researchgate.net

By analyzing the MEP map, one can identify the sites where a molecule is most likely to interact with other species, providing insights into hydrogen bonding and other non-covalent interactions. dergipark.org.trresearchgate.netresearchgate.net For instance, the negative regions (red) on the oxygen atoms of the nitro and ester groups in this compound would be expected to be primary sites for electrophilic attack.

No Published Research Found for "this compound"

Despite a comprehensive search of scientific databases and scholarly articles, no specific computational or theoretical investigations have been published on the chemical compound "this compound."

The requested article, which was to be structured around detailed analyses of this compound's Natural Bond Orbital (NBO) for intermolecular interactions, Wave Functional Properties (Electron Localization Function and Localized Orbital Locator), theoretical vibrational spectra, and computational studies on its optical properties, cannot be generated at this time.

The search for relevant data included queries for:

Computational and theoretical investigations of this compound

Natural Bond Orbital (NBO) analysis for intermolecular interactions and stability

Wave Functional Properties: Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

Theoretical vibrational spectra prediction and experimental correlation

Computational studies on optical properties (e.g., polarizability, hyperpolarizability)

While research exists for structurally related compounds, such as other nitrobenzoate derivatives, the specific arrangement of the ethoxy, methyl, and nitro groups on the ethyl benzoate (B1203000) backbone of the requested molecule has not been the subject of published computational studies. Therefore, no data tables or detailed research findings are available to populate the requested article sections.

It is important to note that the absence of published research does not necessarily mean that the compound has not been synthesized or that it lacks interesting chemical properties. It simply indicates that, to date, its computational and theoretical characteristics have not been a focus of academic or industrial research communicated in the public domain.

Applications of Ethyl 4 Ethoxy 2 Methyl 5 Nitrobenzoate in Advanced Materials and Synthetic Chemistry

Role as a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of electron-donating (ethoxy, methyl) and electron-withdrawing (nitro, ethyl ester) groups on the aromatic ring of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate imparts a rich and versatile reactivity profile, making it a highly useful building block in organic synthesis. rsc.orgfiveable.me

The synthesis of complex, highly substituted aromatic compounds is a fundamental challenge in organic chemistry. rsc.orgresearchgate.net this compound can serve as a starting material for the construction of more intricate molecular architectures. The nitro group is a particularly versatile functional group that can be readily transformed into a variety of other functionalities. nih.govnih.gov For instance, the reduction of the nitro group to an amine is a common and high-yielding transformation that opens up a vast array of subsequent chemical modifications. nih.gov This amino group can then participate in reactions such as diazotization followed by Sandmeyer or Suzuki coupling reactions, allowing for the introduction of a wide range of substituents.

Furthermore, the existing substituents on the ring direct the position of further electrophilic or nucleophilic aromatic substitution reactions, providing regiochemical control in the synthesis of complex molecules. fiveable.melibretexts.orgpressbooks.pub The interplay between the activating effects of the ethoxy and methyl groups and the deactivating effect of the nitro group allows for selective transformations at specific positions on the aromatic ring.

Table 1: Potential Transformations of this compound for the Synthesis of Complex Aromatic Systems This table is illustrative and based on typical yields for similar transformations of substituted nitroaromatics.

TransformationReagents and ConditionsProductPotential Subsequent Reactions
Reduction of Nitro GroupH₂, Pd/C, Ethanol (B145695) or SnCl₂, HClEthyl 4-ethoxy-5-amino-2-methylbenzoateDiazotization, Sandmeyer reactions, amide formation
Hydrolysis of EsterLiOH, THF/H₂O4-ethoxy-2-methyl-5-nitrobenzoic acidAmide coupling, synthesis of other esters
Nucleophilic Aromatic Substitution (of a potential leaving group introduced via the nitro group)Various nucleophiles (e.g., alkoxides, amines)Variously substituted aromatic compoundsFurther functional group manipulations

The diverse functional groups on this compound allow for its use in multi-step reaction sequences to produce specialty chemicals. Specialty chemicals are valued for their specific function rather than their bulk properties and are often complex molecules with precise structural requirements. The sequential modification of the nitro, ester, and potentially the aromatic ring itself, enables the construction of a wide range of derivatives. rsc.org

For example, the reduction of the nitro group to an amine, followed by acylation, could introduce a variety of side chains. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or acid chlorides, providing further points for diversification. This step-wise modification is a hallmark of the synthesis of many pharmaceuticals, agrochemicals, and other high-value chemical products. nih.gov

Potential in Specialty Chemical Manufacturing

The structural motifs present in this compound suggest its potential as a precursor in the manufacturing of various specialty chemicals. Substituted nitroaromatic compounds are important intermediates in the synthesis of dyes, polymers, and pesticides. nih.gov The combination of the nitro group with the ethoxy and methyl substituents could lead to the production of dyes with specific colors and properties.

Moreover, the reduction of the nitro group to an amine would yield a substituted aniline (B41778) derivative. Substituted anilines are foundational building blocks in the pharmaceutical and agrochemical industries. nih.gov The specific substitution pattern of the resulting aniline from this compound could be a key structural element in a novel bioactive molecule. The development of new synthetic routes to such complex anilines is an active area of research.

Integration into Novel Materials Design (Conceptual Frameworks)

The design of novel materials with tailored electronic and optical properties is a rapidly advancing field. Nitroaromatic compounds are known to possess interesting electronic characteristics due to the strong electron-withdrawing nature of the nitro group. researchgate.netmdpi.com This property can be harnessed in the design of new materials.

Conceptually, this compound could be incorporated as a building block into larger molecular or supramolecular structures. For example, it could be functionalized to be part of a polymer backbone or a side chain, potentially leading to materials with specific charge-transport properties. The presence of both electron-donating (ethoxy, methyl) and electron-withdrawing (nitro) groups can create intramolecular charge-transfer characteristics, which are desirable in materials for nonlinear optics or organic electronics. researchgate.net

Furthermore, the nitroaromatic moiety can act as a recognition site for certain analytes, suggesting potential applications in chemical sensors. mdpi.comrsc.org For instance, materials incorporating this compound could be designed to detect electron-rich species through fluorescence quenching or colorimetric changes. The specific substitution pattern would influence the sensitivity and selectivity of such a sensor. While these applications are conceptual, they are grounded in the well-established properties of nitroaromatic compounds and provide a framework for future research and development.

Table 2: Conceptual Applications of this compound in Materials Science

Material ClassConceptual Role of the CompoundPotential Properties and Applications
Organic Electronic MaterialsAs a monomer or a dopant in conductive polymers.Modulation of charge transport properties; potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Nonlinear Optical (NLO) MaterialsAs a chromophore with intramolecular charge-transfer character.Second-harmonic generation; applications in optical communications and data storage.
Chemical SensorsAs a recognition unit for specific analytes.Fluorescence-based or colorimetric sensing of electron-rich molecules or environmental pollutants.

Derivatization and Functionalization Strategies for Ethyl 4 Ethoxy 2 Methyl 5 Nitrobenzoate

Modification of the Ester Group to Alternative Esters or Carboxylic Acids

The ethyl ester group in Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a primary site for modification, readily converted to the corresponding carboxylic acid or other esters through hydrolysis or transesterification.

Hydrolysis (Saponification)

The most common transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 4-ethoxy-2-methyl-5-nitrobenzoic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). operachem.comchemguide.co.uk The reaction is effectively irreversible because the resulting carboxylate salt is deprotonated under the basic conditions. masterorganicchemistry.com Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. operachem.comlibretexts.org

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This is followed by the elimination of the ethoxide leaving group.

Acid-Catalyzed Hydrolysis

Alternatively, the ester can be hydrolyzed under acidic conditions by heating it with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uklibretexts.org This reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). chemguide.co.ukyoutube.com

Transesterification

Transesterification allows for the conversion of the ethyl ester into other alkyl esters. This process typically involves reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. To ensure a high yield of the new ester, the alcohol reactant is usually used in large excess.

Table 1: Modification of the Ester Group

Transformation Reagents and Conditions Product

Chemical Transformations of the Nitro Group to Other Functionalities (e.g., Amino, Azo)

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, most notably the amino group, which can then serve as a precursor for azo compounds.

Reduction to an Amino Group

The reduction of the aromatic nitro group to a primary amine (Ethyl 5-amino-4-ethoxy-2-methylbenzoate) is a fundamental transformation in organic synthesis. jsynthchem.com Several methods are available for this conversion, offering varying degrees of chemoselectivity. organic-chemistry.orgresearchgate.net

A widely used method is catalytic hydrogenation, which involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. commonorganicchemistry.comncert.nic.in This method is often clean and efficient.

Alternatively, the reduction can be accomplished using metals in an acidic medium, such as iron, zinc, or tin(II) chloride in the presence of hydrochloric acid. commonorganicchemistry.comncert.nic.in Reduction with iron and HCl is a classic and cost-effective method. ncert.nic.in These methods are generally robust and tolerate a range of other functional groups. commonorganicchemistry.com

Formation of Azo Compounds

The resulting amino group can be readily converted into an azo compound. This is a two-step process that first involves diazotization, followed by an azo coupling reaction. imrpress.comjchemrev.com

Diazotization: The primary aromatic amine is treated with a cold (0–5 °C) solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid, to form a diazonium salt. jchemrev.comwikipedia.org The resulting diazonium salt is often unstable and is used immediately in the next step. wikipedia.org

Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative. imrpress.comwikipedia.org The diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction to form the stable N=N double bond characteristic of azo compounds. wikipedia.org

Table 2: Chemical Transformations of the Nitro Group

Transformation Reagents and Conditions Intermediate/Product
Reduction to Amine H₂, Pd/C catalyst, Ethanol Ethyl 5-amino-4-ethoxy-2-methylbenzoate
Reduction to Amine Fe or Zn, HCl(aq), Heat Ethyl 5-amino-4-ethoxy-2-methylbenzoate
Diazotization NaNO₂, HCl(aq), 0–5 °C Ethyl 4-ethoxy-5-(ethanoyl)-2-methylbenzenediazonium chloride
Azo Coupling Aryl-OH or Aryl-NH₂ (Coupling agent) Azo dye derivative

Alterations and Substitutions at the Ethoxy Position

The ethoxy group is an ether linkage, which is generally stable but can be cleaved under stringent conditions using strong acids. pressbooks.pub

Ether Cleavage

The C–O bond of the ethoxy group can be broken by heating with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org Hydrochloric acid (HCl) is generally not effective. pressbooks.pub The reaction proceeds via a nucleophilic substitution mechanism.

The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (ethanol). wikipedia.orgmasterorganicchemistry.com In the case of an aryl ethyl ether, the halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered ethyl carbon in an Sₙ2 reaction. pressbooks.pub This results in the cleavage of the ethyl-oxygen bond, producing a phenol (4-hydroxy-2-methyl-5-nitrobenzoate derivative) and an ethyl halide (bromoethane or iodoethane). Cleavage of the aryl-oxygen bond does not occur because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to Sₙ2 attack. masterorganicchemistry.com

Table 3: Alterations at the Ethoxy Position

Transformation Reagents and Conditions Products
Ether Cleavage Concentrated HBr or HI, Heat Ethyl 4-hydroxy-2-methyl-5-nitrobenzoate + Ethyl halide (C₂H₅Br or C₂H₅I)

Side-Chain Modifications at the Methyl Group

The methyl group attached to the benzene ring can undergo reactions typical of benzylic positions, primarily oxidation and free-radical halogenation.

Oxidation to a Carboxylic Acid

Alkyl side-chains on a benzene ring can be oxidized to a carboxylic acid group, provided they have at least one benzylic hydrogen. libretexts.org This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in a hot, acidic, or alkaline solution, or with hot, acidic potassium dichromate. libretexts.org This reaction would convert the methyl group into a carboxylic acid, yielding a dicarboxylic acid derivative (4-ethoxy-5-nitro-1,2-benzenedicarboxylic acid derivative).

Free-Radical Halogenation

The benzylic position of the methyl group is susceptible to free-radical halogenation under conditions that favor radical formation, such as heat or UV light. jove.comstackexchange.com A common and selective reagent for benzylic bromination is N-bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide. jove.com This reaction would replace one of the hydrogens of the methyl group with a bromine atom, forming Ethyl 4-ethoxy-2-(bromomethyl)-5-nitrobenzoate. This benzylic halide is a valuable intermediate that can undergo further nucleophilic substitution reactions. jove.com

Table 4: Side-Chain Modifications at the Methyl Group

Transformation Reagents and Conditions Product
Oxidation KMnO₄, H₃O⁺ or OH⁻, Heat 5-(ethoxycarbonyl)-2-ethoxy-4-nitrobenzoic acid
Benzylic Bromination N-Bromosuccinimide (NBS), Peroxide (initiator) or light, CCl₄ Ethyl 2-(bromomethyl)-4-ethoxy-5-nitrobenzoate

Advanced Analytical Methodologies for Research Scale Characterization of Ethyl 4 Ethoxy 2 Methyl 5 Nitrobenzoate

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is an indispensable tool in synthetic chemistry for assessing the purity of a compound, monitoring the progress of a chemical reaction, and for the isolation of the target molecule from reaction byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound like Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate. A typical approach would involve reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

For a compound of this nature, a gradient elution method would likely be developed, starting with a high proportion of an aqueous solvent (like water with a small amount of acid, such as formic or phosphoric acid, to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The strong UV absorbance conferred by the nitroaromatic chromophore would make a UV detector the ideal choice for monitoring the column effluent. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 1: Hypothetical HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for monitoring the progress of a synthesis in real-time. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable solvent system (eluent), often a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). rsc.org

For this compound, the polarity suggests that a mixture like petroleum ether/ethyl acetate (B1210297) would be effective. rsc.org The progress of the reaction is visualized by comparing the spot corresponding to the starting material with the newly appearing spot of the product. Due to the conjugated nitroaromatic system, the spots can be easily visualized under a UV lamp at 254 nm. rsc.org The relative retention factor (Rf) value for the product would be compared to the starting materials to confirm conversion.

Flash Column Chromatography for Purification Strategies

Once TLC analysis indicates the completion of a reaction, flash column chromatography is the standard method for purifying the crude product on a research scale. rsc.org This technique is a preparative form of liquid chromatography that uses a glass column packed with a solid adsorbent, most commonly silica gel. core.ac.uk Pressurized gas (air or nitrogen) is used to drive the solvent through the column more rapidly than gravity alone.

The choice of eluent is guided by prior TLC analysis, aiming for an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation. rsc.org For this compound, a gradient elution starting with a low-polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity would likely be used to first elute nonpolar impurities, followed by the desired product, leaving more polar impurities on the column. core.ac.uk Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Quantitative Analysis in Research Contexts

While HPLC with UV detection is the primary tool for assessing purity, it can also be adapted for quantitative analysis. To determine the exact concentration of a solution of this compound, a calibration curve would be constructed. This involves preparing a series of standard solutions of a highly purified reference sample at known concentrations. Each standard is injected into the HPLC, and the peak area is plotted against concentration. The resulting linear plot can then be used to determine the concentration of unknown samples based on their measured peak areas.

In more advanced research, such as metabolism or environmental fate studies, a more sensitive and selective detector like a mass spectrometer (MS) would be coupled with the liquid chromatograph (LC-MS). This would allow for the quantification of the compound at very low levels and in complex matrices.

Solid-State Analytical Techniques for Polymorphism and Crystal Engineering

The study of a compound in the solid state is crucial, as different crystalline forms, known as polymorphs, can have different physical properties. Crystal engineering seeks to understand and control the formation of these solid-state structures. researchgate.net

For a nitroaromatic compound, techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are fundamental. rsc.orgchemrxiv.org

Powder X-ray Diffraction (PXRD): This technique provides a unique "fingerprint" for a crystalline solid. A sample is exposed to X-rays, and the diffraction pattern is recorded. Different polymorphs will produce distinct diffraction patterns. This is the primary method for identifying the presence of different crystal forms or confirming phase purity. chemrxiv.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, detect phase transitions, and assess thermal stability. rsc.org Different polymorphs of a compound will typically exhibit different melting points and may show solid-solid phase transitions at specific temperatures. chemrxiv.org

Single-crystal X-ray diffraction would be the ultimate technique for unambiguously determining the three-dimensional molecular and packing structure of this compound, providing precise information on bond lengths, angles, and intermolecular interactions, which are the foundation of crystal engineering. researchgate.net

Future Research Directions and Unexplored Avenues for Ethyl 4 Ethoxy 2 Methyl 5 Nitrobenzoate

Exploration of Novel, Efficient, and Sustainable Synthetic Pathways

Currently, there are no published, optimized methods for the synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate. Future research would need to commence with the fundamental development of synthetic pathways. A primary focus would be on creating efficient and sustainable methods, moving beyond traditional, multi-step procedures that may involve harsh reagents and generate significant waste.

Potential starting materials could include derivatives of 2-methyl-5-nitrobenzoic acid or 4-hydroxy-2-methyl-5-nitrobenzoic acid. Key transformations to investigate would be esterification and etherification reactions. Researchers could explore various catalytic systems, including acid catalysts for esterification and Williamson ether synthesis conditions. The development of a green chemistry approach, perhaps utilizing microwave-assisted synthesis or flow chemistry, could lead to a high-yield, environmentally benign process.

Table 1: Potential Synthetic Strategies and Key Research Questions

Synthetic ApproachKey ReactionsPotential Catalysts/ReagentsKey Research Questions to Address
Linear SynthesisEsterification, Nitration, EtherificationSulfuric acid, Thionyl chloride, Sodium ethoxideWhat is the optimal sequence of reactions to maximize yield and purity?
Convergent SynthesisPreparation of substituted precursors followed by a final coupling stepPalladium-based cross-coupling catalystsCan a convergent route offer higher overall efficiency and modularity?
Green Chemistry ApproachesMicrowave-assisted organic synthesis (MAOS), Flow chemistrySolid acid catalysts, Phase-transfer catalystsCan reaction times be significantly reduced and solvent use minimized?

Advanced Computational Modeling for Predicting Undiscovered Reactivity

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to model its molecular geometry, electronic structure, and spectroscopic characteristics (such as NMR and IR spectra).

These computational models could predict potential reaction sites, bond dissociation energies, and transition state energies for various hypothetical reactions. This in-silico analysis would be invaluable in guiding experimental work, allowing researchers to prioritize synthetic routes and predict the most likely outcomes of chemical transformations. Furthermore, modeling could provide insights into its potential interactions with biological targets or its suitability for materials science applications.

Development of New Functional Derivatives with Tailored Properties

Once a reliable synthesis of this compound is established, the door opens to the creation of a library of new functional derivatives. The nitro group, for instance, is a versatile functional group that can be reduced to an amine. This amino derivative could then serve as a building block for a wide range of further chemical modifications, including amidation and diazotization reactions.

By systematically altering the functional groups on the aromatic ring, it may be possible to tailor the compound's properties for specific applications. For example, introducing different alkyl or aryl groups could modify its solubility, while the incorporation of pharmacologically active moieties could be a strategy for drug discovery.

Applications in Emerging Fields of Chemical Science and Technology

The specific arrangement of electron-donating (ethoxy, methyl) and electron-withdrawing (nitro, ester) groups on the benzene (B151609) ring of this compound suggests that it could possess interesting electronic and optical properties. This makes it a candidate for investigation in materials science, particularly in the field of organic electronics. Its potential as a component in organic light-emitting diodes (OLEDs) or as a non-linear optical material could be explored.

Furthermore, many nitroaromatic compounds serve as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Future research could investigate the potential of this compound and its derivatives in these areas.

Challenges in Scalable Synthesis and Sustainable Production Methodologies

A significant hurdle for any new compound is the transition from laboratory-scale synthesis to large-scale industrial production. For this compound, challenges would likely include the cost and availability of starting materials, the efficiency of the chosen synthetic route, and the safety considerations associated with nitration reactions.

Future research in this area would need to focus on process optimization to maximize yield and minimize cost. The development of a continuous manufacturing process, as opposed to a batch process, could offer significant advantages in terms of safety, consistency, and scalability. Additionally, a thorough life-cycle assessment would be necessary to evaluate the environmental impact of any proposed large-scale production method and to identify opportunities for waste reduction and recycling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, and what methodological considerations are critical for yield optimization?

  • Answer : The synthesis often involves regioselective ethylation and nitration steps. For example, regioselective ethylation of dihydroxybenzaldehyde derivatives (e.g., 2,3-dihydroxybenzaldehyde) under controlled conditions can introduce the ethoxy group at specific positions. Subsequent nitration and esterification steps require careful monitoring of reaction temperature, solvent polarity, and catalyst selection (e.g., sulfuric acid for nitration). Yield optimization may involve iterative adjustments to stoichiometry and reflux duration .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

  • Answer :

  • 1H NMR : Peaks for the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2), methyl group (δ ~2.5 ppm), and aromatic protons (split based on nitro and ethoxy substituents).
  • 13C NMR : Signals for carbonyl (ester, ~165-170 ppm), nitro-substituted carbons (~140-150 ppm), and ethoxy carbons.
  • IR : Strong absorption bands for nitro groups (~1520 and 1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
    Cross-validation with high-resolution mass spectrometry (HRMS) is recommended for molecular formula confirmation.

Q. What safety protocols are essential when handling nitro-containing aromatic esters like this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous rinsing to prevent environmental contamination.
  • Storage : Keep in airtight containers away from heat and oxidizing agents due to potential nitro group instability .

Advanced Research Questions

Q. How can regioselectivity challenges in the ethylation of nitrobenzoate derivatives be systematically addressed?

  • Answer : Regioselectivity is influenced by steric and electronic factors. For example:

  • Steric hindrance : Bulky substituents (e.g., methyl at position 2) may direct ethoxy groups to less hindered positions (e.g., position 4).
  • Electronic effects : Nitro groups are meta-directing; positioning nitro at position 5 may favor ethoxy substitution at position 4.
    Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via substituent scrambling (e.g., using isotopic labeling) confirms outcomes .

Q. What crystallographic strategies are effective in resolving structural ambiguities for this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:

  • Crystal growth : Slow evaporation from ethanol/acetone mixtures to obtain high-quality crystals.
  • Data collection : Use Cu-Kα or Mo-Kα radiation depending on crystal size.
  • Refinement : Apply anisotropic displacement parameters for nitro and ethoxy groups. Validate hydrogen bonding networks with graph-set analysis to confirm molecular packing .

Q. How can thermochemical data (e.g., formation enthalpy) inform the stability and reactivity of this compound?

  • Answer : Experimental determination of sublimation enthalpy (via calorimetry) and computational estimation of gas-phase formation enthalpy (using Gaussian software) provide insights into:

  • Thermal stability : Higher sublimation enthalpy correlates with lower volatility and decomposition risk.
  • Reactivity : Electron-deficient nitro groups may lower activation energy for nucleophilic substitution. Thermochemical databases (e.g., NIST) enable comparative analysis with analogs like Ethyl 4-nitrobenzoate .

Q. What methodologies are suitable for analyzing the environmental impact of nitroaromatic esters during disposal?

  • Answer :

  • Biodegradation assays : Use soil microbial consortia to assess degradation rates under aerobic/anaerobic conditions.
  • Toxicity profiling : Evaluate aquatic toxicity via Daphnia magna or Vibrio fischeri bioassays.
  • Advanced oxidation processes (AOPs) : Test UV/H2O2 or Fenton reactions for nitro group reduction.
    Ensure compliance with REACH regulations for nitro compound disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.